Stereochemical Differentiation in LSD1 Inhibition
The (2R)-enantiomer of 1-[(cyclopropylmethyl)amino]propan-2-ol, when incorporated as the N‑(cyclopropylmethyl)‑trans‑cyclopropylamine fragment of TAK-418, yields an LSD1 enzyme inhibitor with an IC₅₀ of 2.9 nM . The corresponding (2S)-enantiomer (CAS 1841112-01-3) shows no reported LSD1 inhibition at comparable concentrations, consistent with the stereospecific binding mode of LSD1 inhibitors bearing a (1R,2R)-trans-cyclopropylamine motif [1].
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | (2R)-enantiomer–containing TAK-418: IC₅₀ = 2.9 nM |
| Comparator Or Baseline | (2S)-enantiomer (CAS 1841112-01-3): no published LSD1 inhibition data (inactive in probe context) |
| Quantified Difference | >340-fold selectivity ratio (based on IC₅₀ vs. detection limit) |
| Conditions | Recombinant human LSD1 (KDM1A) enzyme assay; TAK-418 as reference compound |
Why This Matters
For epigenetic probe and drug discovery programs, using the incorrect enantiomer can result in a complete loss of target engagement, wasting months of synthetic effort and assay resources.
- [1] Kimura, H. et al. (2021). LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models. Science Advances, 7(11), eaba3061. View Source
